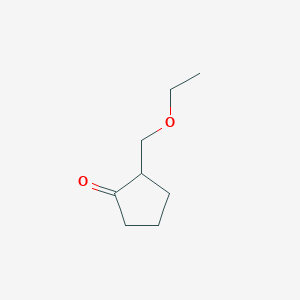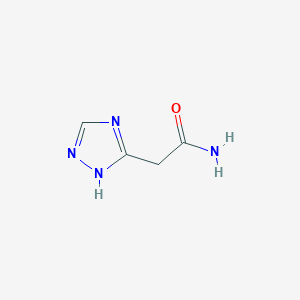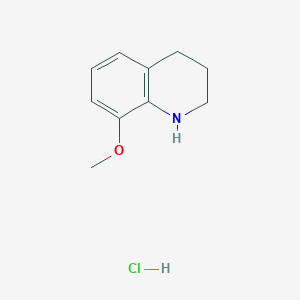
8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H13NO. It is used for research and development purposes . The compound is typically stored at room temperature in a dark place under an inert atmosphere .
Molecular Structure Analysis
The molecular weight of 8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is 199.68 . The InChI code is 1S/C10H13NO.ClH/c1-12-9-6-2-4-8-5-3-7-11-10 (8)9;/h2,4,6,11H,3,5,7H2,1H3;1H .Physical And Chemical Properties Analysis
8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Organic Intermediates
“8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride” is used as an organic intermediate . Organic intermediates are often used in the synthesis of other chemical compounds, including pharmaceuticals and dyes.
Pharmaceutical Research and Development
This compound is used in pharmaceutical research and development . It can be used to synthesize new drugs or improve the synthesis of existing drugs.
Anticancer Activities
Substituted quinolines, including those similar to “8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride”, have shown anticancer activities against various cell lines . These include HeLa (human cervix carcinoma), HT29 (human colon carcinoma), C6 (rat glioblastoma), and MCF7 (human breast adenocarcinoma) cell lines .
Antioxidant Activity
Hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline, which is similar to “8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride”, have shown in vitro antioxidant activity . Antioxidants can protect cells from damage caused by free radicals and reactive oxygen species.
Anti-inflammatory Activity
The same hybrids also showed inhibition of albumin denaturation activity . This is a measure of anti-inflammatory activity, as albumin denaturation is a process that occurs during inflammation.
Safety and Hazards
The compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It is known that tetrahydroquinoline derivatives, a class to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroquinoline-based compounds are known to interact with their targets, leading to changes that can inhibit the growth of pathogens or modulate neurodegenerative disorders .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities, which suggests that they may have significant molecular and cellular effects .
Action Environment
Safety data sheets recommend handling the compound in a well-ventilated place, avoiding dust formation, and avoiding breathing in any dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-6-2-4-8-5-3-7-11-10(8)9;/h2,4,6,11H,3,5,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLQGWACMJBGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2-Chloroacetamido)phenyl]sulfanyl}acetamide](/img/structure/B3387950.png)

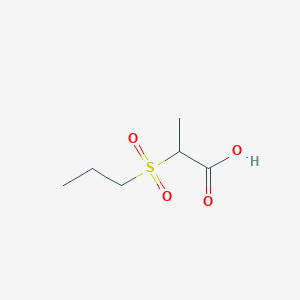
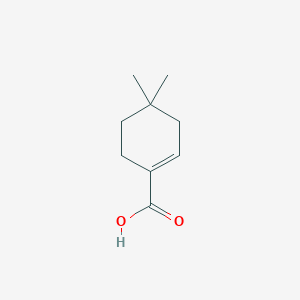
![2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B3387995.png)
![2-{5-Methylthieno[3,2-b]thiophen-3-yl}acetic acid](/img/structure/B3387998.png)

![3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid](/img/structure/B3388009.png)
![2-[(4-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3388019.png)
![2-[(3-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3388032.png)
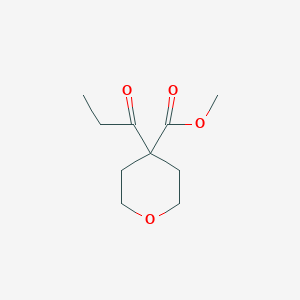
![Octahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B3388043.png)
